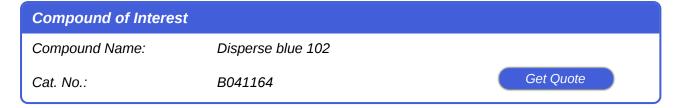


Comparative study of Disperse Blue 102 and Disperse Blue 106

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A Comparative Analysis of **Disperse Blue 102** and Disperse Blue 106 for Researchers and Scientists

Disperse dyes are a class of synthetic dyes with low water solubility, primarily used for the coloration of hydrophobic fibers such as polyester, acetate, and nylon. This guide provides a comparative study of two such dyes, **Disperse Blue 102** and Disperse Blue 106, focusing on their chemical properties, dyeing performance, and fastness characteristics. The information presented is intended for researchers, scientists, and professionals in the fields of textile chemistry and material science.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of **Disperse Blue 102** and Disperse Blue 106 is crucial for their application. While both are anthraquinone-based dyes, they exhibit differences that influence their behavior during the dyeing process and the final properties of the dyed material.



Property	Disperse Blue 102	Disperse Blue 106
CAS Number	12222-97-8	12223-01-7
Molecular Formula	C22H25N5O6	C20H23N5O6
Molecular Weight	455.47 g/mol	429.43 g/mol
Color Index Name	C.I. Disperse Blue 102	C.I. Disperse Blue 106
Structure	Anthraquinone	Anthraquinone

Dyeing and Fastness Properties

The performance of a disperse dye is evaluated based on its dyeing characteristics and the fastness of the color on the substrate. These properties determine the dye's suitability for various applications and end-products.

Performance Metric	Disperse Blue 102	Disperse Blue 106
Lightfastness (on Polyester)	Good	Good to Excellent
Wash Fastness (on Polyester)	Moderate to Good	Good
Sublimation Fastness	Moderate	Good
Optimal Dyeing Temperature	120-130 °C	125-135 °C
pH Sensitivity	Sensitive to variations	Relatively stable

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies for textile dyes. The following are brief outlines of the key experimental protocols.

Lightfastness Testing

Lightfastness is determined by exposing the dyed fabric to a high-intensity artificial light source that simulates natural sunlight. The test is conducted in a controlled environment, and the degree of fading is assessed by comparing the exposed sample to an unexposed control using



a standardized grey scale. The rating is typically on a scale of 1 to 8, with higher numbers indicating better lightfastness.

Wash Fastness Testing

Wash fastness evaluates the resistance of the dye to desorption and transfer during washing. A dyed fabric sample is washed with a standard detergent solution, often in the presence of undyed adjacent fabrics (e.g., cotton, wool). The test is performed in a specialized washing machine (launder-o-meter) at a specified temperature and duration. The color change of the dyed sample and the staining of the adjacent fabrics are assessed using grey scales.

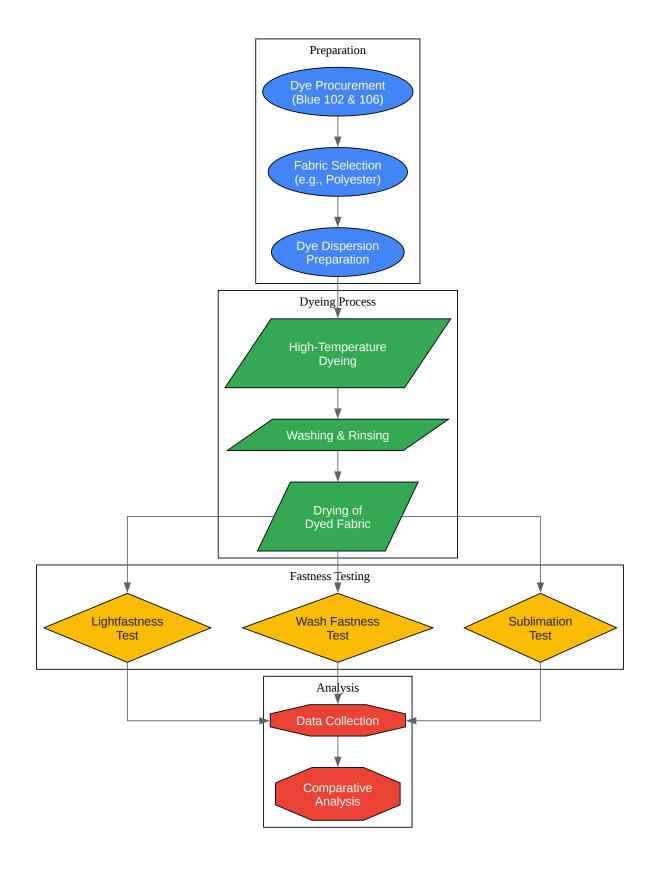
Sublimation Fastness Testing

This test measures the resistance of the dye to sublimation, which is the direct transition from a solid to a gas phase, often induced by heat. A dyed specimen is heated under controlled conditions, and the degree of color transfer to an adjacent undyed fabric is evaluated. This is particularly important for fabrics that will undergo heat treatments like ironing or pleating.

Workflow and Process Visualization

The following diagrams illustrate the general workflow for evaluating disperse dyes and the typical high-temperature dyeing process.





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Caption: Workflow for the comparative evaluation of disperse dyes.





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Caption: High-temperature exhaust dyeing process for polyester with disperse dyes.

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